1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one

aqueous solubility formulation development bioanalytical sample preparation

1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one (CAS 2147-83-3) is a heterocyclic benzimidazolone derivative bearing a 1,2,3,6-tetrahydropyridine substituent at the N-1 position. It is formally recognized in pharmacopeial compendia as Droperidol EP Impurity A and also constitutes the primary N-dealkylated basic metabolite of the butyrophenone neuroleptic droperidol.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 2147-83-3
Cat. No. B1583339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one
CAS2147-83-3
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CNCC=C1N2C3=CC=CC=C3NC2=O
InChIInChI=1S/C12H13N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-5,13H,6-8H2,(H,14,16)
InChIKeyYFEOSTXFQCDCAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.3 [ug/mL]

1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one (CAS 2147-83-3) | Core Identity and Procurement Baseline


1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one (CAS 2147-83-3) is a heterocyclic benzimidazolone derivative bearing a 1,2,3,6-tetrahydropyridine substituent at the N-1 position . It is formally recognized in pharmacopeial compendia as Droperidol EP Impurity A and also constitutes the primary N-dealkylated basic metabolite of the butyrophenone neuroleptic droperidol [1]. Commercial offerings from major vendors such as Thermo Scientific Chemicals and TCI typically specify a purity of ≥97.0% (HPLC) with a melting point of 195–200 °C and a water solubility of 2.5 g/L at 20 °C . These baseline properties distinguish it from the parent drug droperidol and from closely related butyrophenone metabolites, establishing its unique procurement profile.

Why 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one Cannot Be Replaced by Generic Analogs or Alternative Metabolites


Superficial structural similarity among butyrophenone N-dealkylated metabolites (e.g., the haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine or the spiperone metabolite 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) masks profound differences in physicochemical properties, regulatory identity, and biological relevance. Droperidol EP Impurity A (CAS 2147-83-3) carries a unique pharmacopeial designation that is non-transferable to any other impurity standard [1]. Its aqueous solubility of 2.5 g/L is an order of magnitude higher than that of the haloperidol metabolite (340 mg/L) [2], and its melting point exceeds that of the parent drug droperidol by approximately 50 °C [3]. Moreover, in-class metabolites differ in their neurotoxicity profiles: the N-dealkylated basic metabolites of butyrophenone-type agents are sometimes more neurotoxic than the parent compounds [4], making impurity-specific reference standards indispensable for accurate safety pharmacology and bioanalytical method validation. Generic substitution therefore risks both regulatory non-compliance and compromised analytical data integrity.

Quantitative Differentiation Evidence for 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one (CAS 2147-83-3) Versus Closest Comparators


Aqueous Solubility Advantage Over Haloperidol and Droperidol Metabolites

The target compound exhibits an experimentally determined aqueous solubility of 2.5 g/L (2500 mg/L) at 20 °C . This is 7.4-fold higher than the water solubility of the haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine, which is 340 mg/L under identical temperature conditions [1]. The parent drug droperidol is described as practically insoluble in water . This solubility differential has direct implications for the preparation of aqueous analytical stock solutions and for in vitro assay compatibility.

aqueous solubility formulation development bioanalytical sample preparation

Higher Melting Point Indicating Superior Solid-State Thermal Stability

The compound melts at 195–200 °C , which is 47–52 °C higher than the melting point of the parent drug droperidol (148–149 °C) [1] and 55–60 °C higher than that of the haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine (137–140 °C) [2]. This elevated melting range is consistent with stronger intermolecular hydrogen bonding conferred by the benzimidazolone NH and carbonyl functionalities, providing a wider thermal safety margin during drying, micronization, and accelerated stability testing.

melting point thermal stability solid-state characterization

Exclusive Pharmacopeial Designation as Droperidol EP Impurity A

CAS 2147-83-3 is unequivocally listed as Droperidol EP Impurity A in the European Pharmacopoeia monograph for droperidol [1]. This designation is unique and non-interchangeable: Droperidol Impurity B (CAS 1026015-45-1, desfluoro-fluoro droperidol) and Impurity C are structurally distinct entities with different molecular formulae, retention times, and relative response factors [2]. Procurement of the correct EP Impurity A is a binary regulatory requirement for analytical method validation (AMV), quality control (QC) release testing, and Abbreviated New Drug Application (ANDA) submissions. Substituting another impurity standard, even one from the same pharmacopeial class, will result in method validation failure.

European Pharmacopoeia impurity reference standard ANDA regulatory submission

Documented Neurotoxicity Risk as a Butyrophenone N-Dealkylated Metabolite

The target compound is the primary N-dealkylated metabolite of droperidol [1]. Published analytical methods explicitly note that 'the basic metabolites of butyrophenone type agents are sometimes more neurotoxic than the parent compounds' [1][2]. While direct quantitative neurotoxicity data (e.g., IC50 in neuronal cell viability assays) for this specific metabolite versus droperidol are not publicly available in a head-to-head format, the class-level evidence establishes that this metabolite, like the well-characterized haloperidol pyridinium metabolite HPP+, poses a distinct safety concern that the parent drug does not [3]. This necessitates the use of CAS 2147-83-3 as a reference standard in neurotoxicity screening panels and in vivo pharmacokinetic-toxicokinetic bridging studies.

neurotoxicity metabolite safety butyrophenone pharmacology

Specialized Utility as a Synthetic Intermediate for Anti-Parkinsonian Agents

Multiple vendor technical datasheets and the chemical literature cite CAS 2147-83-3 as 'a reactant used in the synthesis of potential anti-parkinsonic agents' with reference to the work of Vejdelek et al. [1]. This application is not reported for the haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine or for the spiperone metabolite, whose documented uses are limited to analytical reference standards. The tetrahydropyridine moiety in CAS 2147-83-3 provides a synthetic handle for further functionalization (e.g., N-alkylation, reduction to piperidine, or quaternization) that is directly exploited in the construction of muscarinic acetylcholine receptor antagonists under investigation for Parkinson's disease [2]. This dual identity—as both an impurity reference standard and a versatile synthetic building block—is a unique procurement value proposition not shared by its closest structural analogs.

anti-parkinsonian agents synthetic intermediate CNS drug discovery

Purity Specification Stringency with Controlled Water Content

Thermo Scientific Chemicals specifies a minimum HPLC purity of 96.0% (97% typical assay) with water content ≤5% by Karl Fischer titration for CAS 2147-83-3 . This dual specification of chromatographic purity and residual water is tighter than the typical ≥95% HPLC purity (without water content control) offered for the comparator haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine by multiple vendors [1]. For impurity reference standards intended for quantitative NMR or HPLC-UV calibration, controlling water content is essential because residual water directly biases mass-based purity assignment. The UV lambda max of 205–209 nm further enables detection at low wavelengths where many common organic solvents and co-impurities exhibit significant absorbance, placing a premium on high chromatographic purity.

HPLC purity water content by KF reference standard quality

High-Value Procurement and Application Scenarios for 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one (CAS 2147-83-3)


Pharmaceutical Reference Standard for Droperidol ANDA and QC Release Testing

As the designated Droperidol EP Impurity A, CAS 2147-83-3 is mandatory for analytical method development, method validation (AMV), and routine quality control release testing of droperidol active pharmaceutical ingredient (API) and finished drug products [1]. Its ≥96.0% HPLC purity with controlled water content (≤5% K.F.) meets the stringent requirements for a pharmacopeial reference standard used in impurity limit tests where the reporting threshold may be as low as 0.05% . Traceability to EP and USP monographs is available from qualified vendors.

Neurotoxicity and Metabolite Safety Pharmacology Studies

Given the class-level evidence that N-dealkylated butyrophenone metabolites can be more neurotoxic than their parent drugs [1], CAS 2147-83-3 serves as an essential analytical and biological reference for preclinical neurotoxicity screening. Its aqueous solubility of 2.5 g/L at 20 °C enables preparation of dosing solutions for in vitro neuronal cell viability assays and in vivo pharmacokinetic-toxicokinetic (PK-TK) studies without the confounding effects of organic co-solvents such as DMSO .

CNS Drug Discovery Building Block for Anti-Parkinsonian and Muscarinic Antagonist Programs

The tetrahydropyridine-benzimidazolone scaffold of CAS 2147-83-3 is a documented intermediate in the synthesis of potential anti-parkinsonian agents (Vejdelek et al.) [1] and in patent literature describing muscarinic acetylcholine receptor M1/M4 antagonists for Parkinson's disease . Medicinal chemistry groups procuring this compound gain a synthetic building block with a pre-installed tetrahydropyridine handle for N-functionalization, piperidine reduction, or quaternary pyridinium formation, enabling rapid diversification of CNS-focused compound libraries.

Bioanalytical Method Development for Butyrophenone Metabolite Profiling

Published HPLC-FL and HPLC-UV methods have been validated specifically for the simultaneous quantification of CAS 2147-83-3 alongside three other butyrophenone N-dealkylated metabolites in rat plasma, with lower limits of detection (LLOD) of 0.002–0.03 μg/mL [1]. The compound's UV λmax of 205–209 nm and its strong native fluorescence (when derivatized with NBD-F) make it suitable for high-sensitivity LC-MS/MS and HPLC-fluorescence bioanalytical workflows in support of preclinical pharmacokinetic studies of droperidol and related butyrophenones [1].

Quote Request

Request a Quote for 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.